LSD1 Inhibitory Potency: Lsd1-IN-34 Is 3.5- to 4.4-Fold More Potent Than ORY-1001, GSK-LSD1, and OG-L002 in Biochemical Assays
Lsd1-IN-34 inhibits LSD1 with an IC50 of 4.51 nM . In comparison, the clinical candidate ORY-1001 (iadademstat) exhibits an IC50 of approximately 18 nM , the widely used tool compound GSK-LSD1 shows an IC50 of 16 nM , and OG-L002 has an IC50 of 20 nM . This represents an approximately 3.5- to 4.4-fold improvement in biochemical potency. Note: T-3775440 has a reported IC50 of 2.1 nM ; however, Lsd1-IN-34's differentiated selectivity profile and cardiovascular disease validation (see additional evidence items) distinguish it further. All IC50 values were obtained from cell-free biochemical assays; direct head-to-head studies have not been reported.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 4.51 nM |
| Comparator Or Baseline | ORY-1001: 18 nM; GSK-LSD1: 16 nM; OG-L002: 20 nM; T-3775440: 2.1 nM |
| Quantified Difference | 3.5-fold more potent vs ORY-1001; 3.5-fold vs GSK-LSD1; 4.4-fold vs OG-L002; 2.1-fold less potent vs T-3775440 |
| Conditions | Cell-free LSD1 biochemical inhibition assay; individual studies with different assay formats; not a direct head-to-head comparison |
Why This Matters
Higher biochemical potency at the primary target enables lower dosing requirements and potentially wider therapeutic windows, which is critical for chronic cardiovascular indications requiring long-term administration.
